molecular formula C16H11ClN2O3 B3167905 3-(3-Chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid CAS No. 926201-05-0

3-(3-Chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No. B3167905
CAS RN: 926201-05-0
M. Wt: 314.72 g/mol
InChI Key: QKDNCATVKRTYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (3-CMP-4-O-3,4-DHP-1-COOH) is an organic compound belonging to the phthalazine family. It is an important intermediate in the synthesis of drugs, dyes, and other compounds. It is also used in the synthesis of various other compounds, such as fragrances, flavors, and vitamins. 3-CMP-4-O-3,4-DHP-1-COOH is an important building block in the synthesis of various pharmaceuticals, such as anticonvulsants, antimalarials, and anti-inflammatory agents.

Scientific Research Applications

  • Synthesis of Derivatives : A study by FrancisJohn et al. (1982) focused on the synthesis of various 9-substituted-3-oxo-3H-2,9-dihydropyridazino derivatives from 3-substituted-3,4-dihydro-4-oxophthalazine-5-carboxylic esters. These compounds were synthesized via two different routes, showcasing the compound's utility in creating a range of derivatives with potential applications.

  • Antimicrobial Activity : Salvi et al. (2010) conducted a study on the synthesis and antimicrobial activity of substituted 3-(Phthalazine-1-ylamino)alkanoic acid containing an imidoxy moiety Salvi et al. (2010). This research highlights the potential biological applications of derivatives of the compound .

  • Preparation of Heterocyclic Compounds : Sayed et al. (2003) explored the use of a related compound, 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid, in preparing new heterocyclic compounds with expected biological activity Sayed et al. (2003). The study suggests the potential of this class of compounds in synthesizing biologically active molecules.

  • Synthesis of New Heterocyclic Compounds : Research by Lukács & Simig (2002) focused on synthesizing new 1,2‐dihydrophthalazines, a class closely related to the compound . The synthesis methods provide insights into the chemical versatility and potential applications of these compounds in various fields.

  • Synthesis of Pyridine Derivatives : Al-Issa (2012) investigated the synthesis of a new series of pyridine and fused pyridine derivatives, including reactions of related compounds Al-Issa (2012). This study underscores the compound's relevance in synthesizing complex pyridine-based structures.

  • Condensation and Rearrangement Studies : Maeba & Castle (1979) researched the condensation and rearrangement during the thermolysis of related compounds Maeba & Castle (1979). This provides insights into the thermal stability and reactivity of such compounds.

  • Antioxidant Activity Studies : Research by George et al. (2010) focused on the synthesis and evaluation of the antioxidant activity of some derivatives. These studies demonstrate the potential health-related applications of these compounds.

  • Anticancer Activity Research : A study by Abdellatif et al. (2014) investigated the synthesis of new derivatives and their potential anticancer activities. This highlights the compound's relevance in medicinal chemistry, particularly in developing cancer treatments.

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-4-oxophthalazine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c1-9-6-7-10(8-13(9)17)19-15(20)12-5-3-2-4-11(12)14(18-19)16(21)22/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDNCATVKRTYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(3-Chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(3-Chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 5
3-(3-Chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(3-Chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.